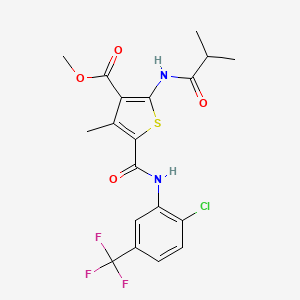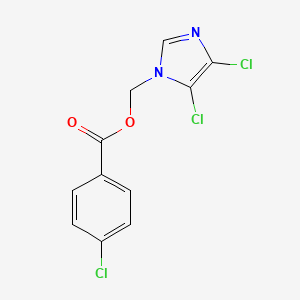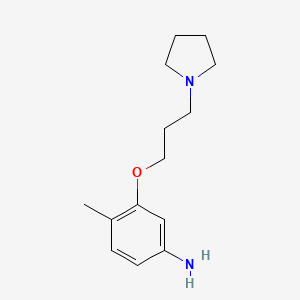
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines. It features a phenyl ring substituted with a fluoro group and a thiazole ring, which is further substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution on the Phenyl Ring: The fluoro group is introduced onto the phenyl ring through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Coupling Reaction: The thiazole ring is then coupled with the fluoro-substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amine.
Substitution: Substituted aromatic compounds with various functional groups
Aplicaciones Científicas De Investigación
(2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The specific pathways involved depend on the target enzyme or receptor and the cellular context .
Comparación Con Compuestos Similares
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: Similar structure but lacks the fluoro group.
(4-Phenylthiazol-5-yl)methanamine: Similar structure but lacks both the fluoro and methyl groups.
Uniqueness: (2-Fluoro-4-(4-methylthiazol-5-yl)phenyl)methanamine is unique due to the presence of both the fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets .
Propiedades
Fórmula molecular |
C11H11FN2S |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
[2-fluoro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H11FN2S/c1-7-11(15-6-14-7)8-2-3-9(5-13)10(12)4-8/h2-4,6H,5,13H2,1H3 |
Clave InChI |
BOPKTUDPYZWZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
